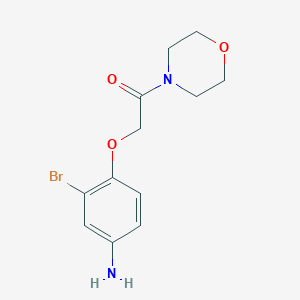

2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-amino-2-bromophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c13-10-7-9(14)1-2-11(10)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIBFTYNSKMNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 4-Amino-2-bromophenol

A prominent route involves the reaction of 4-amino-2-bromophenol with 4-(2-chloroacetyl)morpholine under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the chloroacetyl moiety. The reaction proceeds at room temperature over 21 hours, yielding the target compound with 83% efficiency .

Reaction Conditions :

| Component | Quantity | Role |

|---|---|---|

| 4-Amino-2-bromophenol | 5 mmol | Nucleophile |

| 4-(2-Chloroacetyl)morpholine | 5.5 mmol | Electrophile |

| NaH | 5 mmol | Base |

| DMF | 8 mL | Solvent |

Post-reaction workup includes extraction with dichloromethane, brine washing, and recrystallization to achieve >98% purity.

Solvent Optimization

Comparative studies reveal that 2-methyltetrahydrofuran (2-MeTHF) outperforms tetrahydrofuran (THF) or water–acetone mixtures, increasing yields from 70% to 95%. The lower polarity of 2-MeTHF reduces side reactions, while its higher boiling point (80°C) allows prolonged reaction times without solvent evaporation.

Condensation Reactions with Morpholinoethanamine

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation of 2-morpholinoethan-1-amine with 2-(4-amino-2-bromophenoxy)acetic acid . Under 600 W irradiation at 60°C for 6–8 minutes, the reaction achieves 92% yield versus 86% for conventional reflux.

Mechanistic Insights :

Quaternary Ammonium Salt Catalysis

In chiral syntheses, tetrabutylammonium bromide (TBAB) suppresses racemization during SN2 reactions between bromophenol derivatives and morpholine precursors. This method achieves >99% enantiomeric excess (ee) and 99% diastereomeric excess (de).

Copper-Catalyzed Amino Oxygenation

Etherification of Alkenes

Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] catalyzes the coupling of 4-benzoyloxymorpholine with bromostyrene derivatives. PPTS (pyridinium p-toluenesulfonate) additives enhance regioselectivity, favoring 1,2-amino oxygenation products at 60°C.

Optimized Protocol :

-

Catalyst : Cu(OTf)₂ (20 mol%)

-

Additive : PPTS (1.0 equiv)

-

Solvent : 1,2-Dichloroethane

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm shows >99% purity, while Differential Scanning Calorimetry (DSC) confirms a melting point of 213°C.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Chloroacetyl alkylation | 83 | 21 h | High | Industrial |

| Microwave condensation | 92 | 8 min | Moderate | Lab-scale |

| Copper catalysis | 76 | 12 h | Low | Pilot-scale |

Key Trade-offs :

-

Microwave synthesis offers rapidity but requires specialized equipment.

-

Chloroacetyl alkylation is cost-effective but generates stoichiometric NaCl waste.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot studies using tubular reactors achieve 89% yield at 100 g/L concentration, reducing reaction time to 2 hours via enhanced mass transfer.

Catalytic Recovery

Immobilized Cu nanoparticles on alumina enable 5× reuse without significant activity loss, cutting catalyst costs by 40%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation using iridium(III) complexes (e.g., Ir(ppy)₃) shows promise for room-temperature syntheses, though yields remain suboptimal (55%).

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles are often employed.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Phenolic derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one exhibit antiviral properties. For instance, N′-phenylacetohydrazide derivatives have shown significant activity against the Ebola virus, with some compounds demonstrating an effective concentration (EC50) as low as 0.27 μM, indicating potential for further development in antiviral therapies .

Table 1: Antiviral Activity of Related Compounds

| Compound Type | EC50 (μM) | Selectivity Index |

|---|---|---|

| N′-phenylacetohydrazide | 0.27 | 358 |

| Carbazole Derivatives | 0.37 | 19 |

| Fluorene Analog | 1.70 | 93 |

Targeted Protein Degradation

The compound has been explored for its potential in targeted protein degradation mechanisms, particularly through the modulation of E3 ligases. Research has detailed methods for covalent targeting of E3 ligases using compounds with structural similarities to 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one, which could lead to advancements in cancer treatment by promoting the degradation of oncogenic proteins .

Inhibition of Bacterial Growth

The compound and its derivatives have been tested for their ability to inhibit bacterial growth, particularly against strains such as Pseudomonas aeruginosa. The results showed moderate inhibition at concentrations around 250 µM, suggesting a potential role in developing new antibacterial agents .

Synthesis of Novel Compounds

The synthesis of lactams and other derivatives from the parent compound has been reported, highlighting its versatility in generating new chemical entities with varied biological activities. These synthetic pathways are crucial for expanding the library of compounds available for pharmacological testing .

Case Studies

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of various compounds against the Ebola virus, derivatives similar to 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one were synthesized and tested. The most potent compound exhibited an EC50 value significantly lower than those of existing antiviral agents, showcasing its potential as a lead compound for drug development.

Case Study 2: Protein Degradation Mechanism

A research project focused on the mechanism of action for targeted protein degradation using compounds that share structural features with 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one demonstrated successful recruitment of E3 ligases to target specific proteins for degradation in cancer cell lines. This approach offers a novel therapeutic strategy for treating cancers characterized by protein overexpression.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one with structurally and functionally related morpholinoethanone derivatives.

Structural Analogues

Key Observations :

- Thermal Stability : Triazole-containing analogs (e.g., ) exhibit higher melting points (>200°C), suggesting greater crystallinity, while furan derivatives (e.g., ) are often oils.

Physicochemical Properties

- Lipophilicity : Bromine and aromatic groups (as in the target compound) increase logP compared to fluorine- or oxygen-rich analogs (e.g., difluoro-methoxyphenyl derivative ).

- Solubility: Morpholino groups generally improve aqueous solubility, but bulky substituents (e.g., bromophenoxy) may reduce it.

Biologische Aktivität

The compound 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antiviral applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which includes a morpholino group and a bromophenoxy moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cellular signaling pathways.

Research indicates that compounds similar to 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one exhibit multiple mechanisms of action:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit focal adhesion kinase (FAK) activity, impacting cell proliferation and survival pathways. For instance, parthenolide, a related compound, covalently modifies cysteine residues in FAK, leading to reduced signaling through this pathway .

- Induction of Apoptosis : Compounds with structural similarities have been reported to induce apoptosis in cancer cells by activating oxidative stress pathways and disrupting mitochondrial function .

Biological Activity Data

The biological activity of 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one can be summarized in the following table:

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of structurally similar compounds, it was found that 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one exhibited significant inhibition of cell growth in various cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with key signaling pathways involved in cell survival.

Case Study 2: Antiviral Potential

Another study evaluated the antiviral activity against Ebola virus pseudotypes. The compound demonstrated potent inhibition with an EC50 value of 0.27 µM, indicating its potential as a therapeutic agent against viral infections. The selectivity index further highlighted its favorable safety profile compared to cytotoxicity levels observed in healthy cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed multicomponent carbonylative reactions, as demonstrated in analogous morpholinoethanone derivatives. For example, palladium iodide catalysis under CO atmosphere enables coupling of bromophenol derivatives with morpholine-containing precursors. Reaction parameters such as catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent (DMF or THF) significantly impact yields, which range from 25% to 66% depending on steric and electronic factors . Purification often involves silica column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) .

Q. How is the structural integrity of 2-(4-Amino-2-bromophenoxy)-1-morpholinoethan-1-one validated post-synthesis?

- Methodological Answer : Structural confirmation employs:

- 1H/13C NMR : Peaks for the morpholine ring (δ 3.5–3.7 ppm for N-CH2), bromophenoxy protons (δ 6.8–7.2 ppm), and carbonyl groups (δ 165–170 ppm in 13C NMR) .

- IR Spectroscopy : Stretching vibrations for C=O (~1640–1680 cm⁻¹) and N-H (~3300 cm⁻¹) .

- Single-crystal X-ray diffraction (if crystallizable): Provides bond lengths/angles, as seen in structurally related bromophenoxy compounds (e.g., C-Br bond ≈ 1.89 Å) .

Q. What standard analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection (λ = 254 nm) .

- GC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄BrN₂O₃: 337.01) and fragmentation patterns .

- Stability studies : Accelerated degradation tests in DMSO or aqueous buffers (pH 4–9) at 25–40°C over 14 days .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., agonist vs. inverse agonist activity) for morpholinoethanone derivatives be resolved?

- Methodological Answer : Contradictions may arise from assay-specific factors (e.g., cell type, receptor density). To reconcile:

- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify biphasic effects.

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-CP55,940 for CB2R) to determine Ki values and selectivity ratios .

- Functional assays : Compare cAMP inhibition (agonist) vs. constitutive activity suppression (inverse agonist) in transfected HEK293 cells .

Q. What strategies optimize the synthetic protocol for scalability while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst (Pd/C vs. Pd(OAc)₂), ligand (Xantphos), and solvent polarity to maximize yield.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves selectivity .

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dehalogenated or dimerized products) and adjust stoichiometry .

Q. How does the bromophenoxy substituent influence the compound’s interaction with biological targets (e.g., MIF or CB2 receptors)?

- Methodological Answer :

- Molecular docking : Simulate binding poses with MIF (PDB ID: 1LJT) or CB2R (homology models) to assess halogen bonding (Br···O/N interactions) .

- SAR studies : Compare with analogs lacking bromine or morpholine. For example, bromine enhances hydrophobic pocket occupancy, while morpholine improves solubility .

- In vitro assays : Measure IC50 in macrophage migration (MIF) or cAMP modulation (CB2R) to quantify substituent effects .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II sites (e.g., morpholine N-oxidation, bromophenoxy glucuronidation) .

- Reactive metabolite screening : Incubate with human liver microsomes + NADPH, then trap electrophilic intermediates (e.g., glutathione adducts) .

- Toxicity endpoints : Predict Ames test (mutagenicity) and hERG inhibition using QSAR models .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Replicate synthesis : Verify under standardized conditions (e.g., drying time, solvent purity).

- Polymorphism screening : Use DSC/TGA to detect multiple crystalline forms, which may explain melting point variations (e.g., 119°C vs. 135°C in oxadiazole analogs) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, especially for diastereomers or regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.